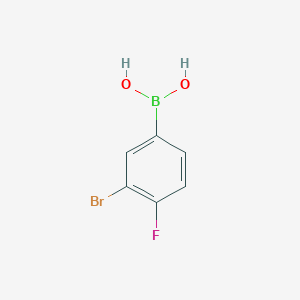
(3-Bromo-4-fluorophenyl)boronic acid
Descripción general
Descripción
“(3-Bromo-4-fluorophenyl)boronic acid” is a boronic acid derivative with the molecular formula C6H5BBrFO2 . It has an average mass of 218.816 Da and a mono-isotopic mass of 217.954987 Da . It has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves a multi-step process. For example, a similar compound, 4-Amino-3-fluorophenyl boronic acid, has been synthesized from 4-bromo-2-fluoroaniline by protecting the amine group and then carrying out a lithium–bromine exchange, followed by addition of trimethyl borate and then acidic hydrolysis .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-4-fluorophenyl)boronic acid” consists of a phenyl ring substituted with a bromo group at the 3-position and a fluoro group at the 4-position. The phenyl ring is also substituted with a boronic acid group .
Chemical Reactions Analysis
Boronic acids, including “(3-Bromo-4-fluorophenyl)boronic acid”, are often used as reactants in coupling reactions . They can participate in various types of reactions, including Suzuki-Miyaura cross-couplings .
Physical And Chemical Properties Analysis
“(3-Bromo-4-fluorophenyl)boronic acid” has a density of 1.8±0.1 g/cm3, a boiling point of 317.6±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 41.1±0.4 cm3 and a molar volume of 125.0±5.0 cm3 .
Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
Boronic acids, including derivatives similar to (3-Bromo-4-fluorophenyl)boronic acid, are pivotal in the synthesis of biologically active compounds and materials chemistry due to their versatility in organic reactions. For instance, they are widely employed in Suzuki cross-coupling reactions, a cornerstone method for forming carbon-carbon bonds in the synthesis of complex organic molecules (Das et al., 2003). This versatility extends to the synthesis of fluorescent materials, where boronic acids are used to construct glucose-sensing materials that operate at physiological pH, highlighting their significance in developing biomedical sensors and materials (Das et al., 2003).
Sensing Applications
Phenyl boronic acids, including (3-Bromo-4-fluorophenyl)boronic acid derivatives, serve as crucial components in creating fluorescent chemosensors for saccharide recognition. Their ability to bind with diols makes them excellent candidates for detecting saccharides and developing sensors that operate based on changes in fluorescence in response to analyte binding. This characteristic is particularly useful for non-invasive glucose monitoring, among other applications (Mu et al., 2012).
Biomaterials and Drug Delivery
Boronic acids are integral to biomaterials science, especially in the design of dynamic covalent hydrogels that respond to biological stimuli. These materials exploit the reversible covalent bonding of boronic acids with diols, enabling the development of responsive materials for controlled drug delivery and tissue engineering applications. The study of structure-reactivity relationships in boronic acid-diols complexation aids in the selection of suitable boronic acids for sensing, delivery, and materials chemistry, providing a foundation for developing novel biomaterials (Brooks et al., 2018).
Optical and Electronic Materials
The modification of single-walled carbon nanotubes (SWNTs) with phenyl boronic acids demonstrates the influence of boronic acid structure on the optical properties of nanomaterials. Such modifications enable the tuning of photoluminescence properties for applications in optoelectronics and sensing. This area of research underscores the role of boronic acids in advancing materials science, particularly in enhancing the selectivity and efficiency of optical sensors and devices (Mu et al., 2012).
Safety And Hazards
When handling “(3-Bromo-4-fluorophenyl)boronic acid”, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Ensure adequate ventilation and avoid ingestion and inhalation . Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents .
Propiedades
IUPAC Name |
(3-bromo-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJYNLUOXHQGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681537 | |
| Record name | (3-Bromo-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-fluorophenyl)boronic acid | |
CAS RN |
1092533-91-9 | |
| Record name | (3-Bromo-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1092533-91-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



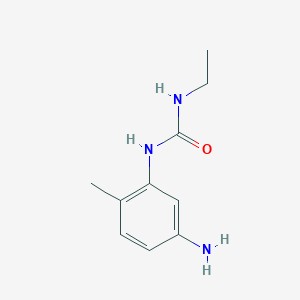
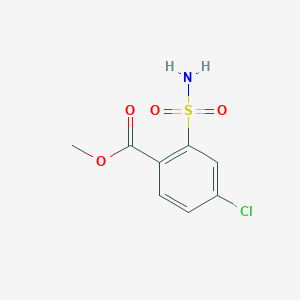
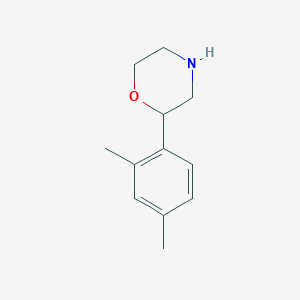
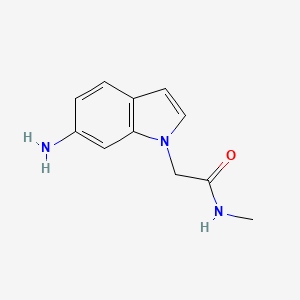
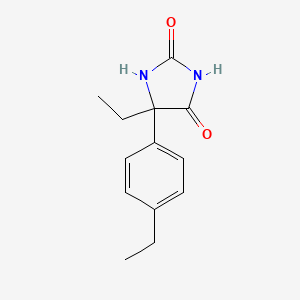
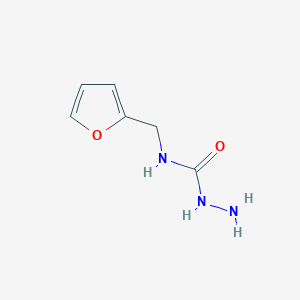
![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)
![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)
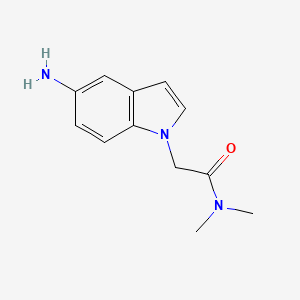
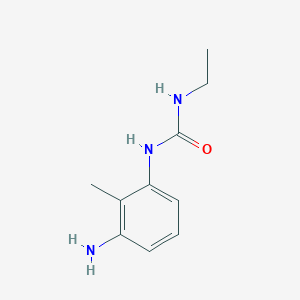
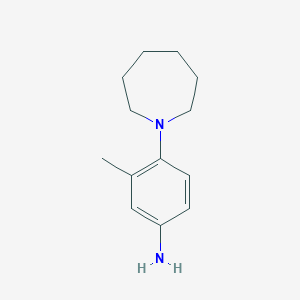

![N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B1523195.png)
